
75Qjq8ZT8J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone , also known by its identifier 75Qjq8ZT8J , is a chemical substance with the molecular formula C17H24N2O3 and a molecular weight of 304.3841 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .
Wirkmechanismus
The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
YM-252124: Another compound with a similar isoquinoline structure.
YM-758: A related compound that also targets cyclic nucleotide-gated cation channels.
Uniqueness
What sets (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure confers distinct pharmacological properties, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
312738-71-9 |
|---|---|
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
HMPQNKHUCZOORN-CYBMUJFWSA-N |
Isomerische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


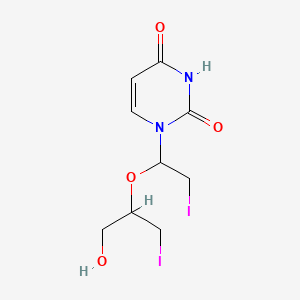
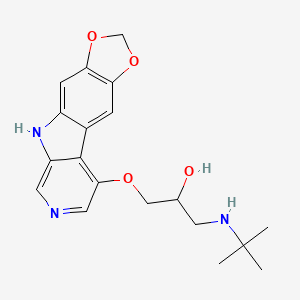
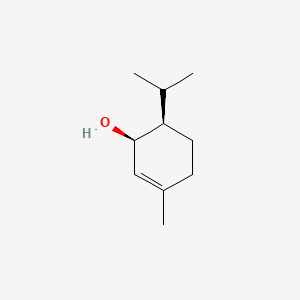
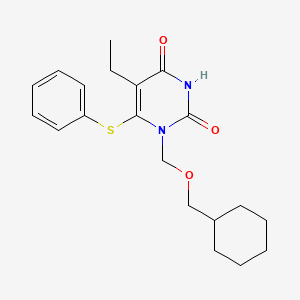
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
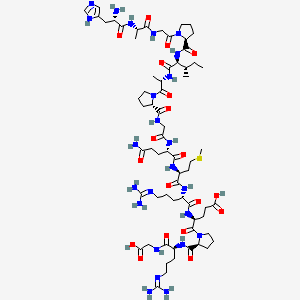
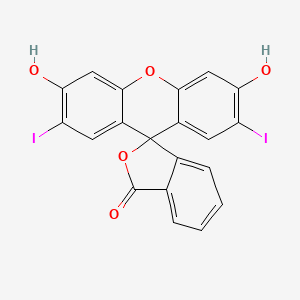

![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
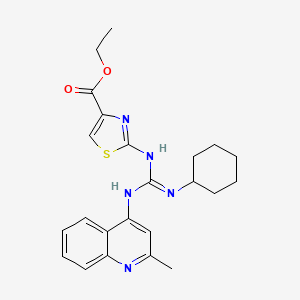
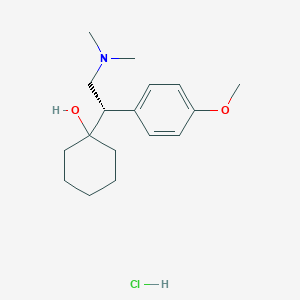
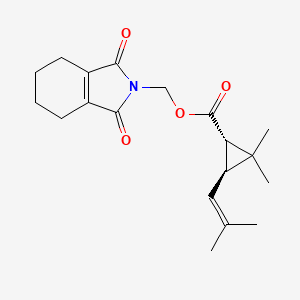
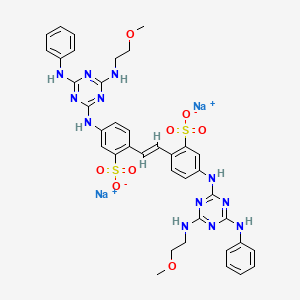
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
